Glyoxalbis(2-hydroxyanil)

Overview

Description

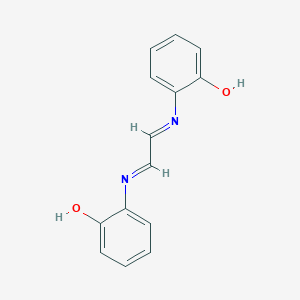

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is also known by other names such as bis(salicylaldehyde)ethylenediamine and disalicylalethylenediamine . This compound is characterized by its two phenol groups connected by an ethylenediamine bridge, forming a Schiff base structure.

Mechanism of Action

Target of Action

Glyoxalbis(2-hydroxyanil), also known as Glyoxal bis(2-hydroxyanil), Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis-, or Glyoxal bis(o-hydroxyanil), is a complex organic compound. It’s noted that it may have an impact on the respiratory system .

Mode of Action

It’s suggested that the compound interacts with its targets, potentially causing changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.

Action Environment

Safety data sheets suggest that exposure should be avoided and personal protective equipment should be used when handling the compound .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with certain enzymes and proteins

Cellular Effects

Glyoxalbis(2-hydroxyanil) has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific details of these effects are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

It is unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- can be synthesized by reacting salicylaldehyde with ethylenediamine in a condensation reaction . The reaction typically involves dissolving salicylaldehyde in an appropriate solvent such as ethanol, followed by the addition of ethylenediamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the synthesis of phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.

Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

Biology: The metal complexes of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.

Industry: It is used in the development of catalysts and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Bis(salicylaldehyde)ethylenediamine: Similar structure but with different substituents.

Disalicylalethylenediamine: Another Schiff base with similar properties.

Uniqueness

Phenol, 2,2’-(1,2-ethanediylidenedinitrilo)bis- is unique due to its specific structure, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various research and industrial applications.

Biological Activity

Glyoxalbis(2-hydroxyanil), also known as GBHA, is a chemical compound with the CAS number 1149-16-2. It is recognized for its biological activity, particularly in the context of calcium determination in various biological samples. This article delves into the compound's biological activity, including its applications, mechanisms of action, and relevant case studies.

Glyoxalbis(2-hydroxyanil) has several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass | 240.26 g/mol |

| Melting Point | 200 °C |

| Appearance | Light yellow solid |

| Solubility in Water | Slightly soluble |

These properties are crucial for understanding the compound's behavior in biological systems.

Glyoxalbis(2-hydroxyanil) functions primarily as a chelating agent for calcium ions. The interaction between GBHA and calcium leads to the formation of a colored complex that can be quantitatively measured using colorimetric methods. This property makes it valuable in clinical chemistry for serum calcium determination.

Applications in Clinical Chemistry

- Colorimetric Analysis : GBHA is widely used in colorimetric assays for determining serum calcium levels. The methodology involves mixing serum samples with GBHA and an alkaline carbonate color developer, resulting in a red complex that can be measured spectrophotometrically .

-

Case Studies :

- A study published in Clinical Chemistry demonstrated that GBHA could effectively determine serum calcium levels with high specificity and sensitivity, confirming its utility in clinical diagnostics .

- Another research highlighted the visual detection of calcium in fruits using GBHA staining, which showcased its applicability beyond clinical settings .

Comparative Studies

Research comparing GBHA with other calcium indicators has shown that it provides a more stable and specific reaction under certain conditions. For instance, a study indicated that GBHA outperformed traditional indicators by providing clearer results with less interference from other serum components .

Toxicological Information

While GBHA is generally considered safe for laboratory use, it is essential to handle it according to safety guidelines due to potential irritations associated with chemical exposure. The material safety data sheet (MSDS) indicates that GBHA should be stored at controlled temperatures and handled with appropriate protective equipment .

Properties

IUPAC Name |

2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKAPSZEPRQQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061568 | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige odorless solid; [Acros Organics MSDS] | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1149-16-2 | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethanediylidenedinitrilodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL-BIS(2-HYDROXYANIL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2AW5XX09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Glyoxal bis(2-hydroxyanil) interact with calcium ions?

A1: Glyoxal bis(2-hydroxyanil) (GBHA) forms a stable, red-colored chelate complex with calcium ions (Ca2+) in an alkaline environment. This complexation allows for the detection and quantification of calcium in various samples. [, , , , , , ]

Q2: What is the significance of GBHA staining in histological studies?

A2: GBHA staining is a valuable tool in histology for visualizing the distribution of calcium in tissues. The red Ca-GBHA precipitate allows researchers to identify calcium deposits in cells and tissues, providing insights into physiological and pathological processes. [, , , , ]

Q3: How does calcium chelation by GBHA affect Schistosoma mansoni cercariae?

A3: Research suggests that calcium ions in the pre-acetabular glands of S. mansoni cercariae may act as cofactors for lytic enzymes involved in host invasion. GBHA, through its calcium chelating ability, can reduce cercarial invasiveness, supporting the importance of calcium in this process. []

Q4: What is the molecular formula and weight of Glyoxal bis(2-hydroxyanil)?

A4: The molecular formula of Glyoxal bis(2-hydroxyanil) is C14H12N2O2, and its molecular weight is 240.26 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize GBHA and its metal complexes?

A5: Researchers utilize various spectroscopic methods, including UV-Vis, FT-IR, NMR, and EPR spectroscopy, to characterize GBHA, its metal complexes, and their electronic structures. [, , , , ]

Q6: How stable is the GBHA-calcium complex, and what factors can affect its stability?

A6: The GBHA-calcium complex exhibits good stability, but factors like pH, temperature, and the presence of other metal ions can influence its stability and color intensity. [, , ]

Q7: Can GBHA be incorporated into materials for specific applications?

A7: Yes, GBHA can be incorporated into various materials, such as polymers and electrodes, to enhance their properties or impart specific functionalities. For example, GBHA-modified carbon paste electrodes have been developed for the detection of mercury and silver ions. [, ]

Q8: Does GBHA exhibit any catalytic activity?

A8: While GBHA itself is not known for its catalytic properties, its metal complexes, particularly those with cobalt, have shown electrocatalytic activity in the reduction of molecular oxygen. []

Q9: Have computational methods been employed to study GBHA and its complexes?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of GBHA complexes, providing valuable insights into their bonding characteristics and redox behavior. [, ]

Q10: How do structural modifications of GBHA affect its metal binding affinity?

A10: Structural modifications, such as the introduction of different substituents on the aromatic rings, can significantly impact the electronic properties and metal binding affinity of GBHA derivatives. []

Q11: What strategies can be employed to enhance the stability or solubility of GBHA for specific applications?

A11: Researchers can explore various strategies, such as the use of different solvents, pH adjustments, or the formation of inclusion complexes, to improve the stability and solubility of GBHA in desired formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.